hCES2A-IN-1

hCES2A inhibition natural product derivatization SAR optimization

hCES2A-IN-1 (synonym: compound 20w) is a synthetic derivative of the fungal natural product bysspectin A, designed as a potent and selective inhibitor of human carboxylesterase 2A (hCES2A), the most abundant serine hydrolase in the human gut that governs the metabolic activation and clearance of numerous ester-bearing drugs, environmental toxins, and carcinogens. Developed through two iterative rounds of structure–activity relationship (SAR) optimization around the bysspectin A scaffold, hCES2A-IN-1 exhibits an IC50 of 1.6 nM against recombinant hCES2A and demonstrates a mixed inhibition mechanism, distinguishing it from purely competitive or irreversible chemotypes.

Molecular Formula C23H26O4
Molecular Weight 366.4 g/mol
Cat. No. B12394291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCES2A-IN-1
Molecular FormulaC23H26O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=C(C=CC2=C1C=C(O2)C3=C(C=CC(=C3)OC)O)C
InChIInChI=1S/C23H26O4/c1-4-5-6-7-8-20(25)23-15(2)9-12-21-18(23)14-22(27-21)17-13-16(26-3)10-11-19(17)24/h9-14,24H,4-8H2,1-3H3
InChIKeyJLIJJLLYTGASQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCES2A-IN-1 (Compound 20w): A Sub-Nanomolar Selective Inhibitor of Human Carboxylesterase 2A for Irinotecan Toxicity and DDI Research


hCES2A-IN-1 (synonym: compound 20w) is a synthetic derivative of the fungal natural product bysspectin A, designed as a potent and selective inhibitor of human carboxylesterase 2A (hCES2A), the most abundant serine hydrolase in the human gut that governs the metabolic activation and clearance of numerous ester-bearing drugs, environmental toxins, and carcinogens [1]. Developed through two iterative rounds of structure–activity relationship (SAR) optimization around the bysspectin A scaffold, hCES2A-IN-1 exhibits an IC50 of 1.6 nM against recombinant hCES2A and demonstrates a mixed inhibition mechanism, distinguishing it from purely competitive or irreversible chemotypes [1]. The compound displays low cytotoxicity in HepG2 cells at concentrations below 10 µM and possesses suitable metabolic stability in human liver microsome preparations, making it a state-of-the-art chemical probe for dissecting hCES2A-mediated pharmacology [1].

Beyond Bysspectin A: Why Not All hCES2A Inhibitors Are Interchangeable with hCES2A-IN-1


Although multiple chemical scaffolds have been reported to inhibit hCES2A—including the natural product bysspectin A, the anti-diarrheal agent loperamide, seven-membered ring berberine analogues, and various covalent serine-targeting agents—their performance diverges dramatically at every parameter that matters for experimental reproducibility and translational relevance. hCES2A-IN-1 achieves an IC50 three orders of magnitude lower than its parent natural product bysspectin A, an isoform selectivity ratio exceeding 4,500-fold over hCES1A, a 28-fold cellular potency advantage over loperamide, and prolonged microsomal half-lives that its progenitor compound lacks [1][2][3]. These quantitative gaps mean that substituting any of these alternatives into a protocol optimized for hCES2A-IN-1 would yield fundamentally different concentration–response relationships, off-target engagement profiles, and metabolic clearance rates. The evidence below quantifies exactly where those differences lie.

hCES2A-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


~1,250-Fold Gain in Target Potency Over the Parent Natural Product Bysspectin A

hCES2A-IN-1 (compound 20w) is a bysspectin A derivative that achieves an IC50 of 1.6 nM against recombinant human CES2A, representing an approximately 1,000- to 1,250-fold improvement in inhibitory potency over the parent natural product bysspectin A, which displays an IC50 of 2.01 µM under comparable assay conditions. This gain was realized through two rounds of systematic SAR exploration and structural optimization [1][2].

hCES2A inhibition natural product derivatization SAR optimization

>4,500-Fold Isoform Selectivity for hCES2A Over hCES1A

hCES2A-IN-1 exhibits an IC50 of 0.0016 ± 0.00034 µM against hCES2A and an IC50 of 7.26 ± 0.94 µM against the closely related hepatic isoform hCES1A, yielding a selectivity index of approximately 4,538-fold. In contrast, the berberine-derived analogue compound 28—another reported selective hCES2A inhibitor—displays an IC50 of 1.66 µM for hCES2A and an IC50 exceeding 100 µM for hCES1A, resulting in a selectivity index of only >60-fold [1][2].

isoform selectivity hCES1A counter-screening off-target profiling

27.7-Fold Superior Cell-Based Inhibitory Activity Versus Loperamide

In a living cell context, hCES2A-IN-1 inhibits hCES2A-mediated hydrolysis of the fluorogenic substrate NCEN with an IC50 of 0.052 µM. Under identical assay conditions, loperamide—a clinically used anti-diarrheal drug with known hCES2A inhibitory activity—requires a 27.7-fold higher concentration to achieve equivalent inhibition (IC50 = 1.44 µM) [1]. Loperamide is additionally reported to have a Ki of approximately 1.5 µM for hCES2A [2].

intracellular target engagement living cell assay NCEN hydrolysis

Favorable Human Liver Microsomal Stability: Half-Lives Exceeding 90 Minutes in Both Phase I and Phase II Systems

hCES2A-IN-1 demonstrates half-lives of 125.96 minutes in the phase I (NADPH-dependent) metabolic system and 97.38 minutes in the phase II (UDPGA-supplemented) metabolic system when incubated with human liver microsomes . While direct head-to-head microsomal stability data for bysspectin A and other comparator hCES2A inhibitors are not located in the public domain, the quantitative half-life benchmarks provide procurement-relevant evidence that hCES2A-IN-1 survives hepatic metabolic clearance sufficiently to support in-cell and ex vivo experimental protocols without rapid degradation.

metabolic stability human liver microsomes in vitro pharmacokinetics

Multi-Log Superiority Over Other Synthetic hCES2A Inhibitors (Compound 24 and hCES2A-IN-2)

hCES2A-IN-1 (IC50 = 1.6 nM) is 4,200-fold more potent than the reversible inhibitor compound 24 (hCES2-IN-1, IC50 = 6.72 µM) and 3,138-fold more potent than the orally active inhibitor hCES2A-IN-2 (compound 44, IC50 = 5.02 µM) against recombinant hCES2A [1][2]. These differences exceed two orders of magnitude and cannot be compensated by simply increasing the concentration of the weaker inhibitor, as solubility limits and off-target effects become prohibitive.

synthetic inhibitor comparison chemical probe selection hCES2A inhibitor ranking

Optimal Scientific and Preclinical Application Scenarios for hCES2A-IN-1


Mechanistic Studies of Irinotecan-Induced Delayed-Onset Diarrhea in Intestinal Organoid and In Vivo Models

hCES2A-IN-1 potently inhibits intestinal hCES2A at sub-nanomolar concentrations (IC50 = 1.6 nM enzymatic; 0.052 µM cellular), providing a highly effective chemical tool to block the hCES2A-mediated hydrolysis of irinotecan (CPT-11) to its cytotoxic metabolite SN-38 in the gut lumen [1]. The compound's >4,500-fold selectivity over hepatic hCES1A allows researchers to isolate the intestinal contribution to irinotecan toxicity without confounding hepatic esterase inhibition. Its favorable microsomal stability (t₁/₂ > 90 min in both phase I and phase II systems) supports sustained target coverage in ex vivo intestinal tissue preparations and pharmacokinetic–pharmacodynamic modeling .

Investigation of hCES2A-Dependent Oral Prodrug Activation and Drug–Drug Interaction (DDI) Liability

hCES2A-IN-1 enables definitive assignment of hCES2A-mediated hydrolysis in the activation cascade of ester-based prodrugs (e.g., capecitabine, oseltamivir) by achieving complete enzyme inhibition at low nanomolar concentrations with minimal off-target engagement [1]. The 28-fold cellular potency advantage over loperamide makes hCES2A-IN-1 the preferred reference inhibitor for DDI studies, as loperamide's µ-opioid receptor activity (Ki ≈ 3 nM) introduces confounding pharmacology at the micromolar concentrations required for CES2 inhibition [1][3].

High-Throughput Screening and SAR Triage for Next-Generation hCES2A Inhibitor Discovery

With an IC50 of 1.6 nM, hCES2A-IN-1 serves as the benchmark positive control (100% inhibition reference) in any hCES2A enzymatic or cell-based screening cascade [1]. Its >1,000-fold potency separation from the natural product starting point bysspectin A [2] and 3–4 log superiority over alternative synthetic inhibitors (compound 24, IC50 = 6.72 µM; hCES2A-IN-2, IC50 = 5.02 µM) [4] establishes it as the most potent reversible hCES2A inhibitor suitable for screening normalization and Z'-factor determination in HTS formats.

Cell-Based hCES2A Activity and Expression Profiling Using the NCEN Fluorogenic Probe

hCES2A-IN-1 inhibits intracellular hCES2A-mediated NCEN hydrolysis in HepG2 cells with an IC50 of 0.052 µM, providing a clean and quantitative chemical knockdown control for any experiment employing the NCEN probe to measure endogenous hCES2A activity in living cells [1]. Its low cytotoxicity below 10 µM [1] ensures that observed reductions in probe fluorescence are attributable to specific enzyme inhibition rather than compound-induced cell death, a critical quality control consideration lacking in less selective or more cytotoxic hCES2A inhibitors.

Quote Request

Request a Quote for hCES2A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.